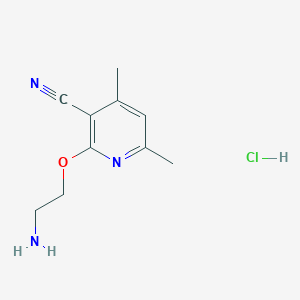

2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(2-Aminoethoxy)ethanol involves the reaction of 5-tosyloxy-3-oxapentanol with potassium phthalate to produce 2-(2-phthalimidoethoxy)ethanol. This is then reacted with hydrazine monohydrate to form 2-(2-Aminoethoxy)ethanol .Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. Flammable gaseous hydrogen is generated in combination with strong reducing agents, such as hydrides .Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol is a colorless liquid with a faint fishlike odor. It is combustible but difficult to ignite. It is also water-soluble .Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Diagnosis

- Application : A derivative of 2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride, specifically [18F]FDDNP, has been used in positron emission tomography (PET) to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique assists in the diagnostic assessment and monitoring of Alzheimer's disease progress (Shoghi-Jadid et al., 2002).

Corrosion Inhibition

- Application : Derivatives of 2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile, such as APTDN and DPAN, have been evaluated as effective corrosion inhibitors for carbon steel in acidic environments. Their adsorption on the steel surface fits the Langmuir adsorption isotherm, indicating their effectiveness in corrosion prevention (Fouda et al., 2020).

Synthesis of Medicinal Compounds

- Application : This chemical has been used in the synthesis of new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives, which are then screened for their analgesic and anti-inflammatory activities. Some derivatives exhibited promising activities in this regard (Abu‐Hashem et al., 2010).

Surfactant Synthesis

- Application : Derivatives of 2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride have been synthesized and evaluated as amphoteric surfactants. These surfactants have been studied for their properties such as surface tension, emulsifying action, and antibacterial activities (Gawish et al., 1981).

Photochemical Dimerization Studies

- Application : The compound has been involved in studies of photochemical dimerization, particularly in understanding the formation and properties of photodimers derived from similar compounds (Taylor & Kan, 1963).

Antimicrobial Activity

- Application : 2-Arylhydrazononitriles, a category that includes derivatives of 2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride, have been used to prepare various heterocyclic substances that demonstrate promising antimicrobial activities (Behbehani et al., 2011).

Safety And Hazards

Zukünftige Richtungen

There is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile. Current novel approaches to improving cardiac function provide the hope that such agents may soon be available . For instance, Istaroxime, a novel inotropic agent that enhances sarco (endo)plasmic reticulum Ca (2+) ATPase (SERCA) 2 activity, is currently being studied for the treatment of acute heart failure .

Eigenschaften

IUPAC Name |

2-(2-aminoethoxy)-4,6-dimethylpyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c1-7-5-8(2)13-10(9(7)6-12)14-4-3-11;/h5H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWOGZKDLLXIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OCCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

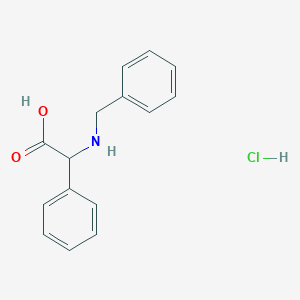

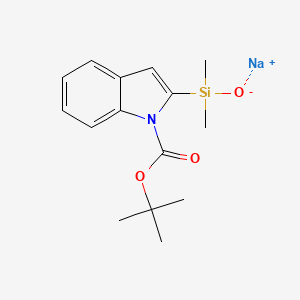

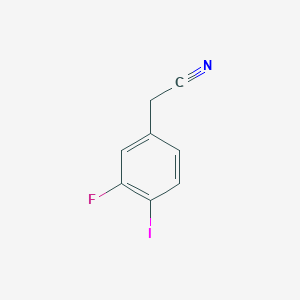

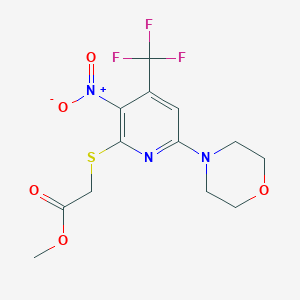

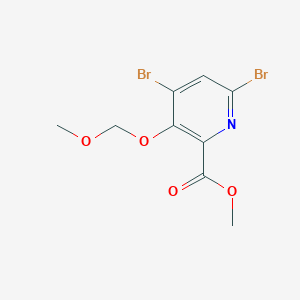

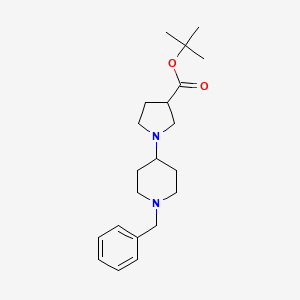

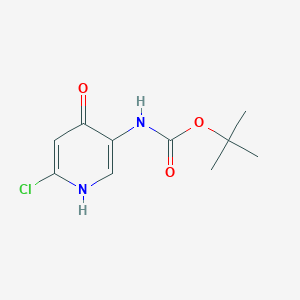

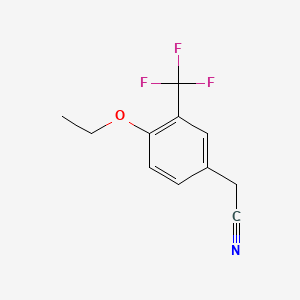

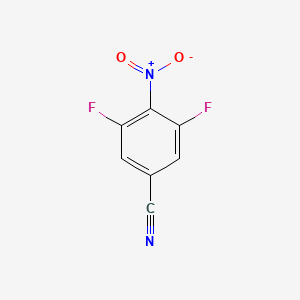

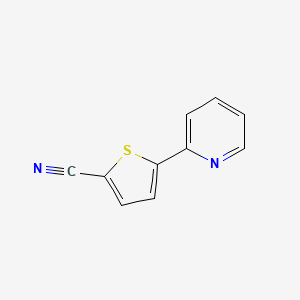

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1398579.png)

![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)

![Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398590.png)

![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)